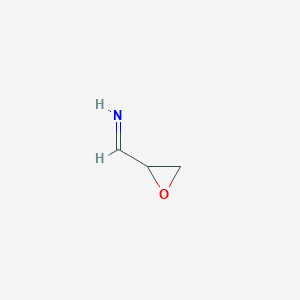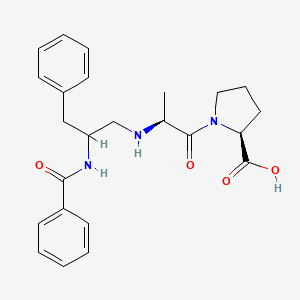![molecular formula C21H27N B14424315 Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- CAS No. 81490-58-6](/img/structure/B14424315.png)
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- is a complex organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. This particular compound features a naphthalene ring attached to a cyclohexyl group, which is further connected to the piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- typically involves multiple steps, starting with the preparation of the cyclohexyl and naphthalenyl intermediates. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine . The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile. The final step involves coupling the naphthalenyl group to the cyclohexylpiperidine intermediate under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Safety measures and environmental considerations are crucial in industrial settings to manage the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted piperidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it may interact with the NMDA (N-methyl-D-aspartate) receptor, leading to the modulation of neurotransmitter release and reuptake . The compound’s effects on signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt are also of interest in cancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing five methylene bridges and one amine bridge.
Cyclohexylpiperidine: Similar to Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- but lacks the naphthalenyl group.
Naphthylpiperidine: Contains a naphthalene ring attached to the piperidine ring without the cyclohexyl group.
Uniqueness
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- is unique due to the presence of both the naphthalenyl and cyclohexyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
81490-58-6 |
|---|---|
Formule moléculaire |
C21H27N |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-(1-naphthalen-2-ylcyclohexyl)piperidine |
InChI |
InChI=1S/C21H27N/c1-5-13-21(14-6-1,22-15-7-2-8-16-22)20-12-11-18-9-3-4-10-19(18)17-20/h3-4,9-12,17H,1-2,5-8,13-16H2 |
Clé InChI |
PGMJLKNHMKMIJT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


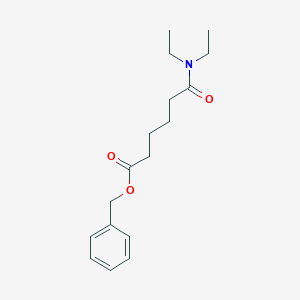
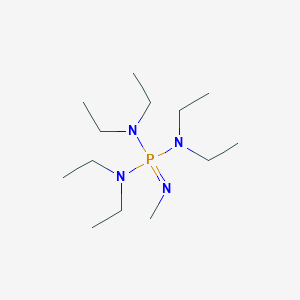
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)

![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)
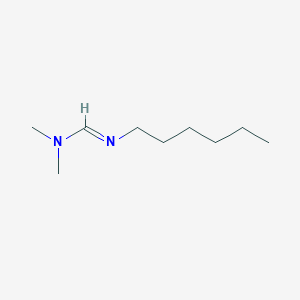
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)
